2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Catalog No.
S15664738
CAS No.
M.F
C15H18N2O3
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl...

Product Name

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

IUPAC Name

2-[1-(4-ethoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c1-4-20-13-7-5-12(6-8-13)17-11(3)14(9-15(18)19)10(2)16-17/h5-8H,4,9H2,1-3H3,(H,18,19)

InChI Key

KPURDQBLNFRJDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C

2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound characterized by a pyrazole ring substituted with an ethoxyphenyl group and an acetic acid functional group. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 274.32 g/mol. The compound features a unique structure that combines the properties of both pyrazole and acetic acid, making it a subject of interest in medicinal chemistry and pharmacology.

The reactivity of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be attributed to the presence of functional groups such as the carboxylic acid and the pyrazole moiety. Common reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the acetic acid group may lose carbon dioxide, leading to the formation of a corresponding pyrazole derivative.
  • Substitution Reactions: The ethoxy group may undergo nucleophilic substitution, allowing for further functionalization of the compound.

Research indicates that compounds related to pyrazoles often exhibit significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Specifically, 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has been studied for its potential in:

  • Anti-inflammatory Activity: It may inhibit pathways involved in inflammation.
  • Antioxidant Properties: The compound could scavenge free radicals, contributing to its protective effects against oxidative stress.

The synthesis of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Ethoxy Group: Alkylation methods may be employed to introduce the ethoxy substituent onto the phenyl ring.
  • Carboxylation: The final step involves introducing the acetic acid moiety, which can be accomplished through various carboxylation techniques.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it could serve as a lead compound for developing new medications.
  • Agriculture: If found effective against specific plant pathogens or pests, it may be utilized as a pesticide or herbicide.
  • Material Science: Its unique chemical structure could allow for applications in designing novel materials with specific properties.

Studies on the interactions of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid with biological targets are crucial for understanding its mechanism of action. Molecular docking studies have indicated potential binding affinities with various enzymes involved in inflammatory pathways. Additionally, interaction with receptors related to pain perception could elucidate its analgesic effects.

Several compounds share structural similarities with 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, including:

Compound NameStructureKey Features
3,5-DimethylpyrazolePyrazole ring with two methyl groupsKnown for its role in catalysis and as a ligand
4-Ethoxyphenylacetic acidEthoxy group attached to phenyl and acetic acidExhibits anti-inflammatory properties
3-EthoxycarbonylpyrazolePyrazole ring with an ethoxycarbonyl groupPotential use in pharmaceuticals

Uniqueness

The uniqueness of 2-(1-(4-Ethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid lies in its combination of a pyrazole core with an ethoxyphenyl substituent and an acetic acid functional group. This specific arrangement may enhance its biological activity compared to similar compounds that lack either the ethoxy or acetic functionalities.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

274.13174244 g/mol

Monoisotopic Mass

274.13174244 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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